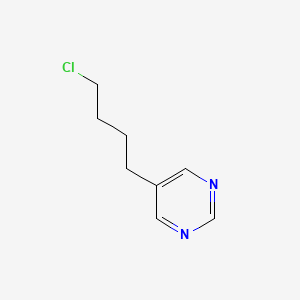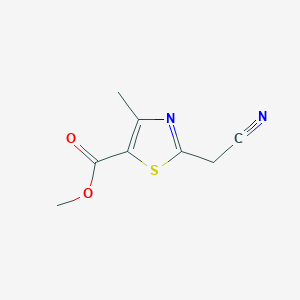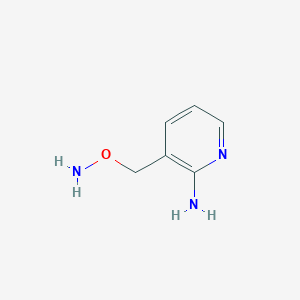
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes an aminopropyl group attached to a benzenesulfonamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with 2-aminopropyl derivatives under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions in an organic solvent . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter release, influencing the levels of dopamine, norepinephrine, and serotonin in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-aminopropyl)benzofuran (5-APB): A benzofuran analogue with similar structural features.
N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB): Another benzofuran derivative with comparable properties.
Uniqueness
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H18N2O2S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3/h4-7,9H,8,12H2,1-3H3 |
Clé InChI |
DBYIEESZVDLHBC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


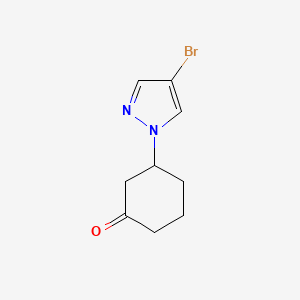
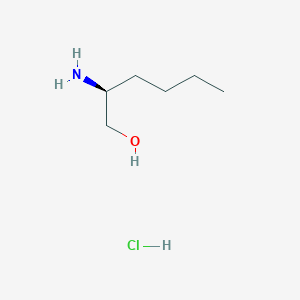

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)



![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


